Androsta-1,4,9(11)-triene-3,17-dione
Androsta-1,4,9(11)-triene-3,17-dione
Brand Name:
Vulcanchem
CAS No.:
15375-21-0
VCID:
VC0100609
InChI:
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1
SMILES:
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C
Molecular Formula:
C19H22O2
Molecular Weight:
282.4 g/mol
Androsta-1,4,9(11)-triene-3,17-dione
CAS No.: 15375-21-0
Main Products
VCID: VC0100609
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
CAS No. | 15375-21-0 |
---|---|
Product Name | Androsta-1,4,9(11)-triene-3,17-dione |
Molecular Formula | C19H22O2 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | (8S,10S,13S,14S)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1 |
Standard InChIKey | NNPWVPDIRNJLIN-LNMJFAINSA-N |
Isomeric SMILES | C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C |
SMILES | CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C |
Canonical SMILES | CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C |
Synonyms | 1,4,9-Androstatriene-3-17-dione |
PubChem Compound | 10265807 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume